molecular formula C19H19FN6OS B2997402 (1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1286717-17-6

(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2997402
CAS No.: 1286717-17-6
M. Wt: 398.46
InChI Key: RBEVSCXXJPERSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fluorinated benzothiazole core linked to an azetidine ring, which is further connected via a methanone group to a piperazine moiety substituted with a pyrimidin-2-yl group. The fluorine atom on the benzothiazole ring may enhance metabolic stability and lipophilicity, while the pyrimidine group on piperazine could improve hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6OS/c20-14-3-1-4-15-16(14)23-19(28-15)26-11-13(12-26)17(27)24-7-9-25(10-8-24)18-21-5-2-6-22-18/h1-6,13H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEVSCXXJPERSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3CN(C3)C4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone , with the IUPAC name [1-(4-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone , is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C19H19FN6OSC_{19}H_{19}FN_{6}OS with a molecular weight of 398.46 g/mol . The presence of a fluorine atom in the structure is believed to enhance its metabolic stability and binding affinity towards biological targets compared to similar compounds lacking this substituent.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in crucial metabolic pathways. For example, studies on related benzothiazole compounds have shown that they can act as inhibitors of tyrosinase, an enzyme critical in melanin biosynthesis, suggesting potential applications in dermatological treatments.
  • Quorum Sensing Inhibition : Similar compounds have been evaluated for their ability to inhibit quorum sensing in bacteria, which is vital for biofilm formation and virulence. This suggests that the compound could potentially act against bacterial infections by disrupting communication among bacterial cells.
  • Anticancer Properties : Preliminary studies indicate that benzothiazole derivatives possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including lung and skin cancer cells.

Biological Activity Data Table

Activity TypeTarget/OrganismIC50 Value (μM)Reference
Tyrosinase InhibitionAgaricus bisporus0.18
Antimicrobial ActivityPseudomonas aeruginosa115.2 (LasB system)
Anticancer ActivityA431, A549, H1299 cells1, 2, 4 (varied)

Case Study 1: Tyrosinase Inhibition

A study reported the design and synthesis of derivatives from the piperazine structure that showed significant inhibition of tyrosinase with an IC50 value of 0.18 μM, indicating potential for skin whitening agents without cytotoxic effects .

Case Study 2: Quorum Sensing Inhibition

Research on related benzothiazole compounds demonstrated their ability to inhibit quorum sensing pathways in Pseudomonas aeruginosa, with specific compounds showing promising selectivity towards the LasB system . This highlights a potential therapeutic avenue for treating bacterial infections without traditional antibiotics.

Case Study 3: Anticancer Activity

In another study, a library of benzothiazole compounds was synthesized and screened for anticancer activity. One compound demonstrated significant inhibition of cancer cell proliferation and induced apoptosis at low concentrations . This suggests that the compound may have a role in cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and molecular differences between the target compound and its analogues:

Compound Name / Identifier Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target: (1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone Benzothiazole + Azetidine + Piperazine 4-F-Benzo[d]thiazole, Pyrimidin-2-yl on piperazine Likely C₂₀H₂₀FN₅OS ~393.4 (estimated) Fluorine enhances stability; pyrimidine offers dual H-bonding sites.
: (1-(6-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone Benzothiazole + Azetidine + Piperazine 6-Me-Benzo[d]thiazole, Pyridin-2-yl on piperazine C₂₁H₂₃N₅OS 393.5 Methyl group increases steric bulk; pyridine lacks pyrimidine's H-bonding.
: (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone Thiazole + Azetidine + Piperazine Thiazole (non-benzo), No pyrimidine/pyridine C₁₁H₁₆N₄OS 252.34 Simplified structure; reduced lipophilicity and target interaction potential.
: 1-(4-Acetylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone Imidazothiazole + Piperazine 4-Fluorophenyl, Acetylated piperazine C₁₉H₁₉FN₄O₂S 386.4 Fluorophenyl enhances π-π stacking; acetyl group alters piperazine basicity.
(MK45): 1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one Piperazine + Thiophene Trifluoromethylpyridine, Thiophene C₁₉H₁₈ClF₃N₂OS 438.9 Trifluoromethyl improves permeability; thiophene contributes to lipophilicity.

Pharmacological and Physicochemical Implications

  • Fluorine vs. Methyl Substitution (Target vs. ):
    The 4-fluoro group on the benzothiazole (target) likely increases electron-withdrawing effects, enhancing metabolic stability compared to the 6-methyl group in . Methyl substitution may improve membrane permeability but reduce target specificity .
  • Pyrimidine vs. Pyridine (Target vs. ): Pyrimidine’s dual nitrogen atoms (vs.
  • Azetidine vs. Larger Rings (e.g., Piperidine):
    Azetidine’s smaller ring size confers rigidity, which may enhance selectivity by reducing off-target interactions compared to more flexible analogues .
  • Piperazine Modifications (Target vs.

Hypothetical Bioactivity

The fluorobenzothiazole moiety is common in antitumor agents, and piperazine-pyrimidine hybrids are explored as kinase inhibitors .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can yield optimization be achieved?

Answer: The compound’s synthesis involves multi-step reactions, often utilizing nucleophilic substitution and coupling strategies. A validated approach includes:

  • Step 1: Formation of the azetidine-3-yl moiety via ring-opening reactions of epoxides or aziridines under acidic conditions.
  • Step 2: Coupling the fluorobenzo[d]thiazole fragment using Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions .
  • Step 3: Functionalization of the piperazine-pyrimidine core via reductive amination or carbamate formation . Yield Optimization: Adjust reaction temperatures (e.g., reflux vs. room temperature), catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling), and solvent polarity (e.g., DMF vs. THF). Monitor intermediates via TLC and HPLC. Typical yields range from 45–55% for similar scaffolds .

Q. Which spectroscopic techniques are critical for structural validation?

Answer:

  • 1H/13C NMR: Confirm regiochemistry of the azetidine and piperazine rings. For example, the azetidine C3 proton typically appears as a triplet (δ ~4.2–4.5 ppm) due to coupling with adjacent protons .
  • HRMS: Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error. Discrepancies may indicate incomplete purification or side reactions .
  • IR Spectroscopy: Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and aromatic C-F bonds (1050–1150 cm⁻¹) .

Advanced Research Questions

Q. How can substituent effects on the fluorobenzo[d]thiazole ring influence bioactivity?

Answer: Substituent position and electronic properties significantly modulate target binding. For example:

  • 4-Fluoro substitution enhances metabolic stability by reducing CYP450-mediated oxidation compared to unsubstituted analogs .
  • Thiazole ring modifications (e.g., replacing sulfur with oxygen) alter π-π stacking interactions with aromatic residues in enzyme active sites. Computational docking (e.g., AutoDock Vina) can predict binding affinities . Experimental Validation: Synthesize analogs with halogen (Cl, Br) or electron-donating (OCH₃) groups at the 4-position and compare IC₅₀ values in enzyme assays .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Answer: Contradictions often arise from assay conditions or compound purity. Mitigate via:

  • Standardized Assays: Use identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH, ionic strength) across studies .
  • Purity Verification: Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N within ±0.4% of theoretical) .
  • Statistical Analysis: Apply ANOVA or Student’s t-test to assess significance of IC₅₀ differences across replicates .

Q. What computational methods predict this compound’s pharmacokinetic properties?

Answer:

  • Lipophilicity (logP): Use ChemAxon or Schrödinger’s QikProp to estimate logP (~3.5–4.0 for similar scaffolds), critical for blood-brain barrier penetration .
  • Metabolic Stability: Simulate CYP3A4/2D6 interactions using docking software (e.g., Glide) or machine learning models (e.g., ADMET Predictor) .
  • Solubility: Apply the General Solubility Equation (GSE) with melting point data (if available) or experimental determination via shake-flask method .

Methodological Guidance

Q. How to design a robust SAR study for this compound?

Answer:

  • Core Modifications: Systematically vary substituents on the benzothiazole (e.g., F, Cl, CH₃) and piperazine (e.g., pyrimidin-2-yl vs. pyridin-2-yl) moieties .
  • Assay Selection: Use high-throughput screening (HTS) for primary activity and counter-screen against related targets (e.g., kinase panels) to assess selectivity .
  • Data Interpretation: Generate 3D-QSAR models (e.g., CoMFA) to correlate structural features with activity .

Q. What strategies address low crystallinity during X-ray diffraction analysis?

Answer:

  • Crystallization Conditions: Screen solvents (e.g., ethanol/water mixtures) and temperatures (4°C vs. RT). For similar compounds, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a=8.92 Å, b=10.71 Å) have been successful .
  • Additives: Introduce co-crystallants like PEG 4000 or metal ions to stabilize lattice formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.